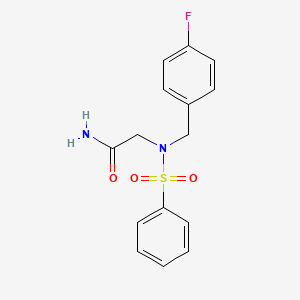
N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide, also known as FSB-Tos-Gly-NH~2~, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the family of glycine derivatives, and it has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ involves its interaction with the glycine receptor. Specifically, N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ binds to a specific site on the glycine receptor, preventing the binding of glycine and thereby inhibiting the function of the receptor. This results in a decrease in the activity of neurons that are regulated by the glycine receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ are primarily related to its interaction with the glycine receptor. By inhibiting the function of this receptor, N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ can alter the activity of neurons that are regulated by glycine. This can have a variety of effects on physiological processes, including the regulation of muscle tone, the modulation of pain perception, and the regulation of respiratory function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ in lab experiments is its selectivity for the glycine receptor. Because N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ is a potent and selective antagonist of this receptor, it can be used to study the function of the glycine receptor without interfering with other neurotransmitter systems. However, one limitation of using N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ is that it has a relatively short half-life in vivo, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~. One area of interest is the development of new compounds that are structurally similar to N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ but have improved pharmacokinetic properties. Another area of interest is the use of N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ as a tool for studying the function of other neurotransmitter receptors that are structurally similar to the glycine receptor. Finally, there is interest in exploring the potential therapeutic applications of N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ in the treatment of neurological disorders such as epilepsy and chronic pain.
Synthesemethoden
The synthesis method for N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ involves several steps. First, 4-fluorobenzylamine is reacted with p-toluenesulfonyl chloride to form the tosylate derivative. This compound is then reacted with glycine ethyl ester to form the N-protected glycine derivative. Finally, the N-protecting group is removed to yield N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~. The overall yield of this process is approximately 50%.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the function of the glycine receptor. The glycine receptor is a neurotransmitter receptor that plays a critical role in the regulation of neuronal activity. N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ has been shown to be a potent and selective antagonist of the glycine receptor, making it an ideal tool for studying the function of this receptor.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c16-13-8-6-12(7-9-13)10-18(11-15(17)19)22(20,21)14-4-2-1-3-5-14/h1-9H,10-11H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKBNGBTMZEISW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-dimethylbenzo-1,4-quinone 1-[O-(4-methoxybenzoyl)oxime]](/img/structure/B5883166.png)






![ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5883206.png)
![3-(3-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5883215.png)



![N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5883241.png)